molecular formula C20H21NO4 B5193621 1-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

1-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B5193621
M. Wt: 339.4 g/mol
InChI Key: IKMHFUDDPUIBSJ-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione is a chemical compound with a complex structure that includes a pyrrolidine-2,5-dione core substituted with a 2,5-dimethoxyphenyl group and a 4-methylphenylmethyl group

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with succinic anhydride under acidic conditions to yield the desired pyrrolidine-2,5-dione derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

1-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with cell membranes and proteins may contribute to its antimicrobial and antifungal activities.

Comparison with Similar Compounds

1-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(2,5-dimethoxyphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione: This compound has a similar structure but with a chlorine atom instead of a methyl group, which may result in different chemical and biological properties.

    1-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.

    1-(2,5-dimethoxyphenyl)-3-[(4-nitrophenyl)methyl]pyrrolidine-2,5-dione: The nitro group can introduce additional reactivity and potential biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13-4-6-14(7-5-13)10-15-11-19(22)21(20(15)23)17-12-16(24-2)8-9-18(17)25-3/h4-9,12,15H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMHFUDDPUIBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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